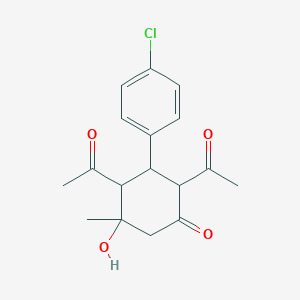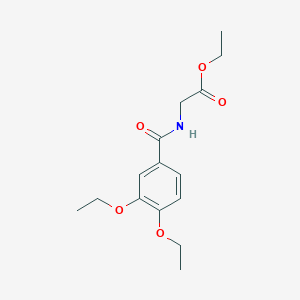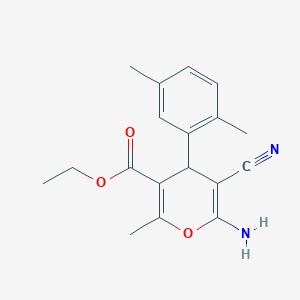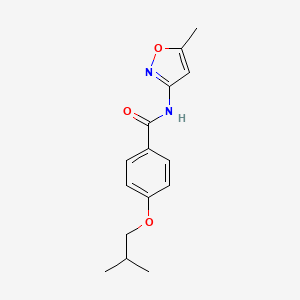![molecular formula C22H24N2O5 B5234836 N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)
N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine, also known as Boc-L-Phe-Gly-OH, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. This peptide is a derivative of glycine, an amino acid that is essential for protein synthesis and neurotransmitter function in the human body. Boc-L-Phe-Gly-OH is a highly potent and selective inhibitor of several enzymes, including angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), which are involved in the regulation of blood pressure and cardiovascular function.
Mécanisme D'action
N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glyciney-OH acts as a potent and selective inhibitor of ACE and NEP enzymes, which are involved in the regulation of blood pressure and cardiovascular function. By inhibiting these enzymes, N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glyciney-OH can decrease the production of angiotensin II, a potent vasoconstrictor, and increase the levels of bradykinin, a vasodilator. This results in the relaxation of blood vessels and a decrease in blood pressure.
Biochemical and Physiological Effects
N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glyciney-OH has been shown to have several biochemical and physiological effects, including the inhibition of ACE and NEP enzymes, the reduction of blood pressure, and the modulation of pain and inflammation. This peptide has also been shown to have antioxidant and anti-aging properties, making it a potential candidate for the development of new drugs for the treatment of age-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glyciney-OH in lab experiments is its high potency and selectivity for ACE and NEP enzymes. This allows for the efficient and specific inhibition of these enzymes, without affecting other enzymes or biological processes. However, one of the limitations of using this peptide is its high cost and the complexity of its synthesis, which can limit its availability and use in certain research settings.
Orientations Futures
There are several future directions for the research and development of N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glyciney-OH and its derivatives. One potential direction is the optimization of its synthesis and production, to make it more cost-effective and accessible for scientific research. Another direction is the exploration of its potential applications in the treatment of pain, inflammation, and age-related diseases, as well as its potential as a drug target for the treatment of hypertension and cardiovascular disease. Finally, the development of new derivatives and analogs of N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glyciney-OH could lead to the discovery of new drugs with improved potency and selectivity for specific enzymes and biological processes.
Méthodes De Synthèse
The synthesis of N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glyciney-OH involves several steps, including the protection of the amino and carboxylic acid groups, coupling of the protected amino acids, and deprotection of the final product. The most commonly used method for the synthesis of N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glyciney-OH is the solid-phase peptide synthesis (SPPS) technique, which allows for the efficient and rapid production of large quantities of peptide.
Applications De Recherche Scientifique
N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glyciney-OH has been extensively used in scientific research for its various biochemical and physiological effects. One of the primary applications of this peptide is in the study of ACE and NEP inhibitors, which are used in the treatment of hypertension and heart failure. N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glyciney-OH has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-2-3-13-29-18-11-9-17(10-12-18)21(27)24-19(22(28)23-15-20(25)26)14-16-7-5-4-6-8-16/h4-12,14H,2-3,13,15H2,1H3,(H,23,28)(H,24,27)(H,25,26)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTMOWQTXWEXFT-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoic acid](/img/structure/B5234762.png)
![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)

![3-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B5234798.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5234804.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5234816.png)

![(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)
![1-ethyl-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}piperazine](/img/structure/B5234829.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5234841.png)

